NPD1 - 660430-03-5

NPD1

Catalog Number: EVT-1587875
CAS Number: 660430-03-5
Molecular Formula: C22H32O4
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NeuroNPD1 (NPD1), also referred to as NPD1 (PD1) when produced by non-neural cells, is a specialized pro-resolving mediator (SPM) belonging to the docosanoid family of lipid mediators. [, ] Docosanoids are derived from the omega-3 essential fatty acid docosahexaenoic acid (DHA). [, ] DHA is concentrated in membrane phospholipids of the brain and retina, with the highest levels found in photoreceptors and synaptic membranes. [, ]

NPD1 plays a crucial role in maintaining cellular homeostasis by promoting cell survival and resolution of inflammation. [] It acts as a "protective sentinel," being one of the first lines of defense activated when cells are subjected to oxidative stress, injury, or neurodegenerative processes. []

Synthesis Analysis

NPD1 is biosynthesized "on-demand" from DHA through enzymatic oxygenation primarily via 15-lipoxygenase-1 (15-LOX-1). [, , ] The synthesis can be enhanced by various factors, including oxidative stress, neurotrophins like pigment epithelium-derived factor (PEDF), calcium ionophore A23187, interleukin-1β (IL-1β), and the direct supply of DHA. [, , , , ]

One pathway for NPD1 biosynthesis involves the conversion of DHA to 17S-hydroperoxy-DHA, followed by enzymatic conversion to an epoxide intermediate and finally to NPD1. [] Another pathway, activated in the presence of aspirin, leads to the formation of resolvin-type mediators (17R-DHA), which are structurally similar to NPD1. []

Molecular Structure Analysis

NPD1 is a 10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid. [] This indicates the specific configuration of hydroxyl groups at the 10th and 17th carbon atoms and the geometry of the conjugated triene system.

Mechanism of Action

NPD1 exerts its biological effects by interacting with specific receptors and modulating downstream signaling pathways. [, ] While the precise receptors remain to be fully characterized, evidence suggests that NPD1 signaling may involve G protein-coupled receptors (GPCRs). []

  • Anti-apoptotic activity: NPD1 upregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL while downregulating pro-apoptotic proteins like Bax and Bad. [, , ] It also inhibits caspase-3 activation, a key executioner of apoptosis. [, ]
  • Anti-inflammatory activity: NPD1 inhibits the expression of pro-inflammatory mediators like COX-2, TNF-α, and IL-6. [, , , ] It also promotes the production of anti-inflammatory cytokines like IL-10. []
  • Neuroprotection: NPD1 reduces Aβ42 peptide release in Alzheimer's disease models, potentially by modulating β-secretase-1 (BACE1) activity and promoting non-amyloidogenic amyloid precursor protein (APP) processing. [] This suggests a role in mitigating amyloid plaque formation.
  • Regulation of autophagy: NPD1 attenuates excessive autophagy, a cellular degradation process that can contribute to cell death, in models of cerebral ischemia-reperfusion injury. [] This occurs via modulation of the RNF146 and Wnt/β-catenin signaling pathways. []
Physical and Chemical Properties Analysis

NPD1 is a lipophilic molecule due to its long hydrocarbon chain and multiple double bonds. [] Its physical and chemical properties, beyond its lipophilicity, are not fully characterized.

Safety and Hazards

Information regarding safety and hazards of NPD1 is limited as it is a naturally occurring bioactive lipid molecule. []

Applications
  • Stroke: NPD1 protects against ischemic brain damage in experimental models of stroke by reducing infarct volume, edema, and improving neurological function. [, , , , , , , ] It also promotes long-term repair processes, including neurogenesis and angiogenesis, leading to enhanced functional recovery. []
  • Alzheimer's Disease: NPD1 reduces Aβ42 peptide release and attenuates neuroinflammation in models of Alzheimer's disease, suggesting its potential in delaying or preventing the progression of the disease. [, ]
  • Retinal Degenerative Diseases: NPD1 protects retinal pigment epithelial cells from oxidative stress-induced apoptosis, suggesting a role in preventing retinal degeneration. [, , , ] It also enhances corneal nerve regeneration, promotes wound healing, and stimulates tear secretion. [, ]
  • Epilepsy: NPD1 attenuates epileptogenesis, the process of developing epilepsy, by modulating hippocampal neuronal network activity and protecting dendritic spines. [, ] This suggests a potential role in preventing epilepsy or reducing seizure frequency.
  • Pain: NPD1 reduces neuropathic pain in mice after nerve trauma by modulating spinal cord synaptic plasticity and attenuating inflammation. [] It also inhibits TRPV1, a receptor involved in pain sensation, suggesting potential as a novel analgesic for inflammatory pain. []
  • Postoperative Delirium: NPD1 protects against postoperative delirium-like behavior in aged mice by regulating neuroinflammation, reducing blood-brain barrier permeability, and improving cognitive function. [, ]

Docosahexaenoic acid (DHA)

    Compound Description: Docosahexaenoic acid (DHA) is an omega-3 polyunsaturated fatty acid that serves as a precursor to NPD1. It is found in high concentrations in the brain and retina and plays a crucial role in neuronal function, vision, and neuroprotection. DHA exhibits anti-inflammatory properties and is involved in various signaling pathways that promote cell survival. [, , , , , , , , , , , , , , , , , , , , , ]

    Relevance: DHA is the direct precursor to NPD1. [, , , , , , , , , , , , , , , , , , , , , ] Its conversion to NPD1 is catalyzed by 15-lipoxygenase-1 (15-LOX-1). Both DHA and NPD1 exhibit neuroprotective and anti-inflammatory effects, highlighting their intertwined roles in maintaining cellular homeostasis and combating neurodegenerative processes.

Aspirin-triggered Neuroprotectin D1 (AT-NPD1)

    Compound Description: Aspirin-triggered Neuroprotectin D1 (AT-NPD1) is a derivative of NPD1 generated in the presence of aspirin. Like NPD1, AT-NPD1 exhibits potent neuroprotective effects in models of cerebral ischemia. [, ]

    Relevance: AT-NPD1 is structurally similar to NPD1 and possesses comparable neuroprotective properties. [, ] The presence of aspirin triggers the formation of AT-NPD1, suggesting an interaction between aspirin's pharmacological effects and NPD1 signaling.

Resolvin D1 (RvD1)

    Compound Description: Resolvin D1 (RvD1) is another specialized pro-resolving mediator derived from DHA. It displays anti-inflammatory and pro-resolving properties and contributes to the resolution of inflammation in various tissues, including the brain. [, , ]

    Relevance: RvD1, like NPD1, is a DHA-derived mediator with anti-inflammatory and pro-resolving properties. [, , ] Their combined administration demonstrates synergistic neuroprotective effects in experimental stroke models, suggesting complementary roles in promoting neuronal survival and reducing inflammation.

17S-Hydroperoxy-DHA (17S-HpDHA)

    Compound Description: 17S-Hydroperoxy-DHA (17S-HpDHA) is an intermediate in the biosynthetic pathway of NPD1. It is produced from DHA by the action of 15-LOX enzymes and serves as a substrate for further enzymatic conversion to NPD1. []

    Relevance: 17S-HpDHA is a crucial intermediate in the NPD1 biosynthetic pathway. [] Its efficient conversion to NPD1 is essential for the neuroprotective effects of DHA.

Protectin DX (PDX)

    Compound Description: Protectin DX (PDX) is another DHA-derived mediator produced via the 15-LOX pathway. It possesses potent anti-inflammatory and pro-resolving properties, similar to NPD1 and RvD1. PDX has been shown to inhibit platelet aggregation and contribute to the resolution of inflammation. []

    Relevance: PDX shares a common biosynthetic pathway with NPD1, both originating from DHA via 15-LOX activity. [] Their structural similarity and overlapping biological activities suggest they may act in concert to modulate inflammation and promote resolution.

LAU-0901

    Compound Description: LAU-0901 is a platelet-activating factor receptor (PAF-R) antagonist that blocks pro-inflammatory signaling. [, , , ] PAF-R activation contributes to neuroinflammation in conditions like stroke.

    Relevance: While structurally unrelated to NPD1, LAU-0901's ability to block pro-inflammatory signaling complements the anti-inflammatory and neuroprotective actions of NPD1. [, , , ] Studies show synergistic neuroprotection when combining LAU-0901 with NPD1 or AT-NPD1, highlighting the potential of targeting multiple inflammatory pathways in stroke treatment.

Pigment Epithelium-Derived Factor (PEDF)

    Compound Description: Pigment Epithelium-Derived Factor (PEDF) is a neurotrophic factor found in the retina and brain, known for its neuroprotective and anti-angiogenic properties. [, , , ] It supports cell survival and regulates vascular growth.

    Relevance: PEDF demonstrates synergistic effects with DHA and NPD1 in promoting cell survival and counteracting oxidative stress. [, , , ] Studies show that PEDF can stimulate NPD1 synthesis in retinal pigment epithelial cells, further highlighting their interconnected roles in neuroprotection.

Properties

CAS Number

660430-03-5

Product Name

protectin D1

IUPAC Name

(4Z,7Z,10R,11E,13E,15Z,17S,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5-,9-8+,10-3-,11-6-,17-12-,18-13+/t20-,21+/m0/s1

InChI Key

CRDZYJSQHCXHEG-SFVBTVKNSA-N

SMILES

CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O

Synonyms

10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid
neuroprotectin D1
protectin D1

Canonical SMILES

CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O

Isomeric SMILES

CC/C=C\C[C@@H](/C=C\C=C\C=C\[C@@H](C/C=C\C/C=C\CCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.